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Introduction
Lin28, an RNA-binding protein with two recognized paralogs (Lin28A and Lin28B), is a critical

regulator of developmental timing, pluripotency, and cellular metabolism.[1][2] Its function is

primarily characterized by its inhibitory effect on the maturation of the let-7 family of

microRNAs, which are potent tumor suppressors that regulate the expression of several

oncogenes like MYC, RAS, and HMGA2.[3][4] Lin28 binds to the terminal loop of precursor let-

7 (pre-let-7), preventing its processing by the Dicer enzyme.[5][6] This inhibition is a key

mechanism in various cancers, where high Lin28 expression is often correlated with poor

prognosis. Consequently, the development of strategies to inhibit Lin28 function is a promising

avenue for novel therapeutic interventions.[5][7][8][9]

These application notes provide an overview of the current in vitro techniques used to inhibit

Lin28 function, with a focus on small molecule inhibitors. Detailed protocols for key biochemical

assays to assess inhibitor efficacy are also provided.
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Lin28A and Lin28B, while both inhibiting let-7 biogenesis, can act through slightly different

mechanisms. Lin28A predominantly acts in the cytoplasm, binding to pre-let-7 and recruiting

the TUTase ZCCHC11 (TUT4) to add a poly-uridine tail.[3] This modification blocks Dicer

processing and targets the pre-let-7 for degradation.[3] Lin28B can also function in the nucleus,

where it may sequester primary let-7 transcripts (pri-let-7), preventing their initial processing by

the Microprocessor complex.[2] The inhibition of let-7 maturation leads to the upregulation of its

target oncogenes, promoting cell proliferation and tumorigenesis.[10]
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Caption: The Lin28/let-7 signaling pathway.
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Small Molecule Inhibitors of Lin28
A growing number of small molecules have been identified that can disrupt the Lin28-let-7

interaction.[5][7][8] These inhibitors typically target one of the two key RNA-binding domains of

Lin28: the cold-shock domain (CSD) or the zinc-knuckle domain (ZKD).[2][6] By blocking the

binding of Lin28 to pre-let-7, these molecules can restore the processing of let-7 and suppress

the expression of its oncogenic targets.[5]

Inhibitor Target Domain IC50 (µM) Assay Type Reference

1632 Undefined 8 FRET [6]

LI71 CSD 50-100 FP [2][11]

TPEN ZKD 2.5 FP [2][11]

C902 Not specified low µM FP [12]

PH-43 Not specified low µM FP [12]

Ln7 ZKD ~50 (FP) FP, EMSA, BLI [5]

Ln15 ZKD ~50 (FP) FP, EMSA, BLI [5]

Ln115 ZKD ~20 (FP) FP, EMSA, BLI [5]

6-hydroxy-dl-

DOPA
Not specified low µM FP, EMSA [13][14]

SB/ZW/0065 Not specified low µM FP, EMSA [13][14]

Experimental Protocols
Fluorescence Polarization (FP) Assay for Lin28
Inhibition
The Fluorescence Polarization (FP) assay is a high-throughput, solution-based technique for

monitoring molecular interactions.[15][16] It measures the change in the polarization of

fluorescent light emitted from a small, fluorescently labeled molecule (e.g., pre-let-7 RNA) upon

binding to a larger molecule (e.g., Lin28 protein). The slower tumbling of the larger complex
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results in a higher polarization value. Inhibitors that disrupt this interaction will cause a

decrease in polarization.[15]
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Caption: Workflow for a Fluorescence Polarization (FP) assay.

Protocol:

Reagent Preparation:

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 5 mM DTT, 0.1% (v/v)

NP-40.[17]

Fluorescently Labeled RNA: Synthesize or purchase a short RNA oligonucleotide

corresponding to the pre-let-7 terminal loop (e.g., preE-let-7f-1) labeled with a fluorophore

such as FAM or Cy3.[17][18] Resuspend to a stock concentration of 10 µM in RNase-free

water.

Recombinant Lin28: Purify recombinant human Lin28A or Lin28B protein (full-length or

specific domains like CSD or ZKD).[6] Determine the protein concentration and dilute to a

working stock in assay buffer.

Test Compounds: Dissolve inhibitors in DMSO to create a high-concentration stock

solution (e.g., 10 mM).

Assay Procedure (384-well plate format):

Prepare a reaction mixture containing the fluorescently labeled pre-let-7 RNA at a final

concentration of 2 nM and recombinant Lin28 protein at a concentration equal to its

dissociation constant (Kd) for the RNA probe (typically in the low nM range, to be

determined empirically).[17]

Dispense the reaction mixture into the wells of a black, low-volume 384-well plate.[15]

Add the test compounds at various concentrations to the wells. Include positive controls

(no inhibitor) and negative controls (no Lin28 protein).

Incubate the plate at room temperature for 30 minutes to allow the binding reaction to

reach equilibrium.[19]
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Measure the fluorescence polarization using a plate reader equipped with appropriate

excitation and emission filters for the chosen fluorophore.[15]

Data Analysis:

Calculate the millipolarization (mP) values for each well.

Plot the mP values as a function of the inhibitor concentration.

Fit the data to a dose-response curve to determine the IC50 value for each compound.[17]

Electrophoretic Mobility Shift Assay (EMSA) for Lin28
Inhibition
EMSA, or gel shift assay, is used to detect protein-RNA interactions.[20][21] This technique is

based on the principle that a protein-RNA complex will migrate more slowly through a non-

denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the position of the RNA

band.[20] The addition of an inhibitor that disrupts the protein-RNA interaction will reduce the

amount of shifted complex.
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Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Protocol:
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Reagent Preparation:

Labeled RNA: End-label pre-let-7g RNA with ³²P using T4 polynucleotide kinase or use a

commercially synthesized RNA with an infrared dye label.[13] Purify the labeled probe.

Binding Buffer (10X): 200 mM HEPES (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT,

50% glycerol.

Recombinant Lin28 and Test Compounds: Prepare as described for the FP assay.

Binding Reaction:

In a microcentrifuge tube, combine the following on ice:

10X Binding Buffer

Labeled pre-let-7g RNA (e.g., 10 nM final concentration)[6]

Test compound at the desired concentration (or DMSO for control)

Recombinant Lin28 protein (e.g., 0.3-1.5 µM final concentration)[13]

RNase-free water to the final volume.

Include a lane with labeled RNA only (no protein) and a competition control with an excess

of unlabeled pre-let-7g.[13]

Incubate the reactions at room temperature for 30-45 minutes.[13]

Electrophoresis:

Prepare a 6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.[22]

Pre-run the gel for 30-60 minutes at 100-150V.[20]

Load the samples onto the gel.

Run the gel at 100-150V until the loading dye has migrated an appropriate distance.
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Visualization and Analysis:

Dry the gel and expose it to a phosphor screen or X-ray film for autoradiography, or image

directly if using an infrared dye.

Analyze the gel to observe the reduction in the shifted band in the presence of the inhibitor

compared to the control.

In Vitro Dicer Processing Assay
This assay directly measures the functional consequence of Lin28 inhibition, which is the

restoration of pre-let-7 processing by the Dicer enzyme.[23][13]

Protocol:

Reagent Preparation:

³²P-labeled pre-let-7g RNA: Prepare as for the EMSA.

Dicer Buffer (1X): 20 mM Tris-HCl (pH 7.5), 75 mM NaCl, 3 mM MgCl₂.[23]

Recombinant Dicer, Lin28, and Test Compounds: Prepare as previously described.

Assay Procedure:

In a microcentrifuge tube, pre-incubate the ³²P-labeled pre-let-7g with the test compound

(e.g., 20 µM) or DMSO in 1X Dicer buffer for 30 minutes at room temperature.[13]

Add recombinant Lin28 protein (e.g., 0.35 µM) and incubate for another 45 minutes at

room temperature.[13]

Initiate the Dicer cleavage reaction by adding recombinant Dicer enzyme and incubating at

37°C for 5-15 minutes.[13]

Stop the reaction by adding a formamide-containing loading buffer.

Analysis:

Resolve the reaction products on a denaturing polyacrylamide sequencing gel.
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Visualize the bands by autoradiography.

Successful inhibition of Lin28 will result in an increased amount of the cleaved, mature let-

7 product compared to the reaction with Lin28 but no inhibitor.

Conclusion
The inhibition of Lin28 function presents a compelling strategy for the development of novel

therapeutics, particularly in oncology. The in vitro assays described here, including

Fluorescence Polarization, Electrophoretic Mobility Shift Assay, and Dicer processing assays,

are robust methods for the identification and characterization of small molecule inhibitors of the

Lin28/let-7 interaction. These protocols provide a foundation for researchers to screen for and

validate new chemical entities that can effectively restore the tumor-suppressive functions of

the let-7 microRNA family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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